molecular formula C10H14N2OS B2577441 N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide CAS No. 2411243-39-3

N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide

Cat. No.: B2577441
CAS No.: 2411243-39-3
M. Wt: 210.3
InChI Key: BCVAVEDHHHRAAK-UHFFFAOYSA-N
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Description

N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide typically involves the reaction of 4-methyl-1,3-thiazole with prop-2-enamide under specific conditions. One common method involves the use of a base such as triethylamine in a solvent like chloroform, followed by the addition of a coupling agent such as triphosgene .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique biological activities it exhibits.

Properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-3-10(13)11-6-4-5-9-8(2)12-7-14-9/h3,7H,1,4-6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVAVEDHHHRAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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